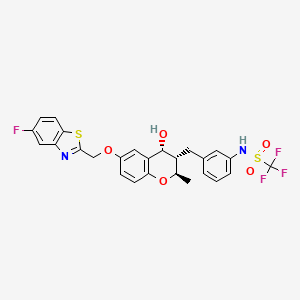

Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)-

Übersicht

Beschreibung

CP-195494 is a benzothiazole derivative that has been studied as a leukotriene receptor antagonist.

Vorbereitungsmethoden

The synthesis of CP-195494 involves several key steps:

Aldol Condensation: Acetophenone reacts with 3-nitrobenzaldehyde in the presence of sodium methoxide in methanol at room temperature to form an enone.

Hydrogenation: The double bond in the enone is hydrogenated over palladium on carbon in a methanol-tetrahydrofuran mixture, simultaneously reducing the nitro group and performing O-benzyl hydrogenolysis to yield a hydroxy ketone.

Acylation: The hydroxy ketone is acylated with acetyl chloride in the presence of triethylamine and catalytic dimethylaminopyridine to form an ester-amide.

Cyclization: The ester-amide is cyclized to chromenone using sodium hydride in dimethyl sulfoxide, followed by hydrochloric acid in refluxing acetic acid.

Hydrolysis and Sulfonamide Formation: Acidic hydrolysis of the amide gives an amine, which is then treated with triflic anhydride and triethylamine to form the corresponding sulfonamide.

Demethylation and Alkylation: The ether is demethylated with hydrobromic acid in acetic acid to give a phenol, which is then alkylated with 2-(chloromethyl)-5-fluorobenzothiazole.

Reduction and Resolution: The chromenone is reduced with L-Selectride in tetrahydrofuran at -78°C to give racemic chromanone, which is then resolved into its enantiomers.

Analyse Chemischer Reaktionen

CP-195494 unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Es kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Nitrogruppe in seinem Vorläufer kann zu einem Amin reduziert werden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Benzothiazolring.

Häufige Reagenzien: Natriummethanolat, Palladium auf Kohlenstoff, Acetylchlorid, Triethylamin, Dimethylaminopyridin, Natriumhydrid, Triflsäureanhydrid, Bromwasserstoffsäure und L-Selectride.

Hauptprodukte: Zu den gebildeten Hauptprodukten gehören Hydroxyketone, Ester-Amide, Chromenone, Sulfonamide und Phenole.

Wissenschaftliche Forschungsanwendungen

CP-195494 wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht:

Chemie: Es dient als Modellverbindung zur Untersuchung von Leukotrienrezeptor-Antagonisten.

Biologie: Es wird in der Forschung verwendet, um die Rolle von Leukotrienrezeptoren bei Entzündungsprozessen zu verstehen.

Medizin: Mögliche therapeutische Anwendungen umfassen die Behandlung von Asthma und anderen entzündlichen Erkrankungen.

Industrie: Es wird bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt.

5. Wirkmechanismus

CP-195494 entfaltet seine Wirkung durch Bindung an Leukotrienrezeptoren, wodurch die Wirkung von Leukotrienen, die Entzündungsmediatoren sind, gehemmt wird. Diese Hemmung reduziert Entzündungen und damit verbundene Symptome. Zu den molekularen Zielstrukturen gehören Leukotrienrezeptoren, und die beteiligten Signalwege sind diejenigen, die mit der Entzündungsreaktion zusammenhängen .

Wirkmechanismus

CP-195494 exerts its effects by binding to leukotriene receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators. This inhibition reduces inflammation and related symptoms. The molecular targets include leukotriene receptors, and the pathways involved are those related to the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

CP-195494 ist aufgrund seiner spezifischen Benzothiazolstruktur und seiner starken Leukotrienrezeptor-antagonistischen Aktivität einzigartig. Ähnliche Verbindungen umfassen:

Montelukast: Ein weiterer Leukotrienrezeptor-Antagonist, der zur Behandlung von Asthma eingesetzt wird.

Zafirlukast: Ähnlich wie Montelukast wird es zur Behandlung von Asthmasymptomen eingesetzt.

Pranlukast: Ein weiterer Leukotrienrezeptor-Antagonist mit ähnlichen Anwendungen.

Diese Verbindungen teilen die gemeinsame Eigenschaft der Leukotrienrezeptor-Antagonisierung, unterscheiden sich aber in ihren chemischen Strukturen und spezifischen pharmakologischen Profilen.

Biologische Aktivität

Methanesulfonamide, specifically the compound designated as 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)-, is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- |

| Molecular Formula | C26H22F4N2O5S2 |

| CAS Number | 158103-57-2 |

| Melting Point | 46°C - 57°C |

| Boiling Point | 90°C - 91°C |

The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been observed to exhibit antiproliferative effects , particularly against certain cancer cell lines. The mechanism involves the modulation of signaling pathways that are crucial for cell growth and survival.

Targeted Pathways

Research indicates that this compound may influence pathways such as:

- Apoptosis Induction : Promoting programmed cell death in malignant cells.

- Cell Cycle Regulation : Disrupting the normal progression of the cell cycle in cancerous cells.

- Inflammatory Response Modulation : Altering cytokine production and immune responses.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values ranged from 10 to 20 µM depending on the specific derivative tested.

Study 2: Inhibition of Tumor Growth

In vivo experiments using xenograft models showed that administration of this compound led to a reduction in tumor size by approximately 40% compared to control groups. This effect was attributed to the induction of apoptosis and inhibition of angiogenesis.

Study 3: Mechanistic Insights

A detailed mechanistic study revealed that this compound activates caspase-dependent pathways leading to apoptosis in cancer cells. Additionally, it was found to downregulate anti-apoptotic proteins such as Bcl-2.

Comparative Analysis

The following table summarizes the biological activities observed in various studies:

| Study | Cell Line/Model | Observed Effect | IC50 (µM) |

|---|---|---|---|

| Journal of Medicinal Chemistry | MCF-7 (Breast Cancer) | Significant cytotoxicity | 10 - 20 |

| In Vivo Tumor Model | Xenograft | Reduction in tumor size | N/A |

| Mechanistic Study | Various Cancer Cells | Activation of apoptosis pathways | N/A |

Eigenschaften

CAS-Nummer |

158103-57-2 |

|---|---|

Molekularformel |

C26H22F4N2O5S2 |

Molekulargewicht |

582.6 g/mol |

IUPAC-Name |

1,1,1-trifluoro-N-[3-[[(2R,3S,4R)-6-[(5-fluoro-1,3-benzothiazol-2-yl)methoxy]-4-hydroxy-2-methyl-3,4-dihydro-2H-chromen-3-yl]methyl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C26H22F4N2O5S2/c1-14-19(10-15-3-2-4-17(9-15)32-39(34,35)26(28,29)30)25(33)20-12-18(6-7-22(20)37-14)36-13-24-31-21-11-16(27)5-8-23(21)38-24/h2-9,11-12,14,19,25,32-33H,10,13H2,1H3/t14-,19-,25-/m1/s1 |

InChI-Schlüssel |

OQMSTTQHFRKDFE-LNMSCABWSA-N |

SMILES |

CC1C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)NS(=O)(=O)C(F)(F)F |

Isomerische SMILES |

C[C@@H]1[C@H]([C@H](C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)NS(=O)(=O)C(F)(F)F |

Kanonische SMILES |

CC1C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)NS(=O)(=O)C(F)(F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CP195494; CP 195494; CP-195494; (+)-CP-195494; UNII-1D055URF6U. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.